molecular formula C19H23N3OS B4604316 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B4604316
M. Wt: 341.5 g/mol
InChI Key: AQRKDBPXVXLNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and quinoline precursors, followed by their coupling through a sulfanyl linkage.

    Preparation of 1-methyl-1H-imidazole-2-thiol: This can be synthesized by the reaction of 1-methylimidazole with sulfur in the presence of a base.

    Preparation of 2,2,4,6-tetramethylquinoline: This can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of 1-methyl-1H-imidazole-2-thiol with 2,2,4,6-tetramethylquinoline-1(2H)-one under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The imidazole and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole and quinoline derivatives.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving imidazole and quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazole-2-thiol
  • 2,2,4,6-tetramethylquinoline
  • 2-mercaptoquinoline

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is unique due to the combination of imidazole and quinoline moieties linked through a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-9-21(18)5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRKDBPXVXLNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.